molecular formula C18H19N3O2S B13018561 N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide

N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B13018561
M. Wt: 341.4 g/mol
InChI Key: IEOZEVGEPUUNAH-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H19N3O2S/c1-10-4-11(2)6-14(5-10)23-9-16(22)20-13-7-12(3)17-15(8-13)24-18(19)21-17/h4-8H,9H2,1-3H3,(H2,19,21)(H,20,22)

InChI Key

IEOZEVGEPUUNAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC3=C(C(=C2)C)N=C(S3)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: Starting with 2-aminothiophenol and an appropriate aldehyde or ketone to form the benzothiazole core through a cyclization reaction.

    Substitution Reactions: Introducing the 4-methyl group via Friedel-Crafts alkylation or similar methods.

    Acetamide Formation: Reacting the benzothiazole derivative with 2-(3,5-dimethylphenoxy)acetyl chloride in the presence of a base to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or 6-methylbenzothiazole share structural similarities.

    Phenoxyacetamides: Compounds such as 2-(4-chlorophenoxy)acetamide or 2-(3,4-dimethylphenoxy)acetamide.

Uniqueness

N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide is unique due to the specific combination of the benzothiazole core with the phenoxyacetamide moiety, which might confer distinct biological or chemical properties not observed in other similar compounds.

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